ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound, often studied in the fields of chemistry, pharmacology, and industrial applications
Mechanism of Action
Based on the structure of the compound, it is a derivative of thieno[3,2-d]pyrimidin-4-one . Compounds with a similar structure have been studied for their anticonvulsant activity . They are thought to work by interacting with certain receptors in the brain, potentially influencing the transmission of signals in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate can be accomplished through a multi-step process:
Formation of Thienopyrimidinone Core: : The thienopyrimidinone core is synthesized using a condensation reaction between a thienyl aldehyde and a suitable amine.
Cyclization: : The intermediate undergoes cyclization with thiourea to introduce the thioxo group.
Esterification: : The final step involves the esterification of the carboxylate group with ethanol, facilitated by an acid catalyst.
Industrial Production Methods
In an industrial setting, the process can be scaled up with the optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically with reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxides or sulfones.
Reduction: : This compound can be reduced using agents like lithium aluminium hydride (LiAlH4), often converting carbonyl groups to corresponding alcohols.
Substitution: : Nucleophilic substitution reactions are possible, where the thioxo group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Alkyl halides, amines.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohols.
Substitution Products: : Derivatives with different substituents on the sulfur atom.
Scientific Research Applications
Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate is valuable in various fields:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and studies involving heterocyclic chemistry.
Biology: : Its structure allows it to interact with biological molecules, making it a candidate for drug design and enzyme inhibition studies.
Medicine: : Research has explored its potential as an anti-inflammatory or anticancer agent, given its unique reactive groups.
Industry: : Used in the development of new materials and as a precursor for more complex chemical syntheses.
Comparison with Similar Compounds
Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups. Compared to other thienopyrimidinone derivatives:
Thieno[2,3-d]pyrimidinones: : Similar in their core structure but differ in their side chains, leading to varying chemical reactivity and biological activity.
Pyrimidin-2-thioxo derivatives: : Share the thioxo group but lack the specific ester and piperidine functionalities present in our compound.
Properties
IUPAC Name |
ethyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-20-14(19)16-6-3-9(4-7-16)17-12(18)11-10(5-8-22-11)15-13(17)21/h5,8-9H,2-4,6-7H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWCXOAWCKQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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